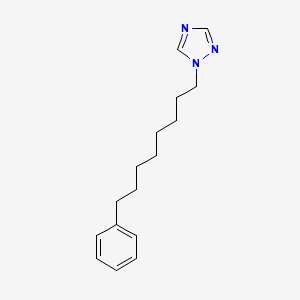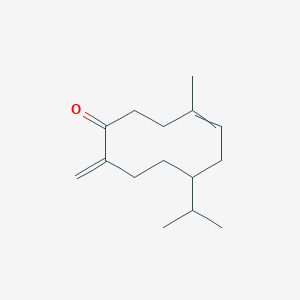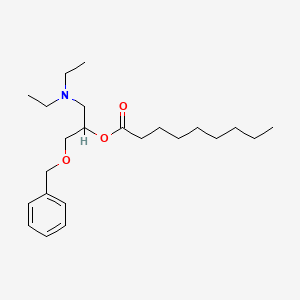
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate is an organic compound with a complex structure that includes a benzyloxy group, a diethylamino group, and a nonanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl alcohol with an appropriate halogenated compound to form the benzyloxy intermediate. This intermediate is then reacted with diethylamine to introduce the diethylamino group. Finally, the esterification with nonanoic acid or its derivatives completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and diethylamino groups can influence its binding affinity and specificity for molecular targets. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Benzyloxy)-3-(dimethylamino)propan-2-yl nonanoate
- 1-(Benzyloxy)-3-(diethylamino)propan-2-yl octanoate
- 1-(Phenoxy)-3-(diethylamino)propan-2-yl nonanoate
Uniqueness
1-(Benzyloxy)-3-(diethylamino)propan-2-yl nonanoate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its reactivity and potential for further chemical modifications. The diethylamino group contributes to its solubility and interaction with biological targets, while the nonanoate ester provides a hydrophobic character that can influence its distribution and activity in biological systems.
Propriétés
Formule moléculaire |
C23H39NO3 |
|---|---|
Poids moléculaire |
377.6 g/mol |
Nom IUPAC |
[1-(diethylamino)-3-phenylmethoxypropan-2-yl] nonanoate |
InChI |
InChI=1S/C23H39NO3/c1-4-7-8-9-10-14-17-23(25)27-22(18-24(5-2)6-3)20-26-19-21-15-12-11-13-16-21/h11-13,15-16,22H,4-10,14,17-20H2,1-3H3 |
Clé InChI |
BXXFJVPQOJZQEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OC(CN(CC)CC)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


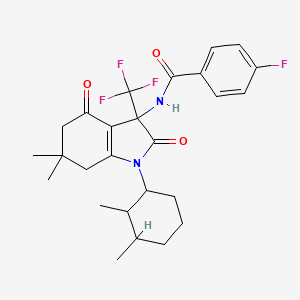
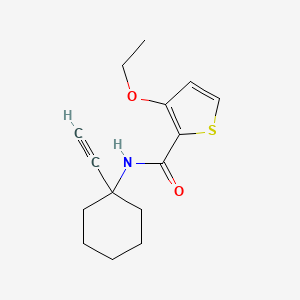
![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)
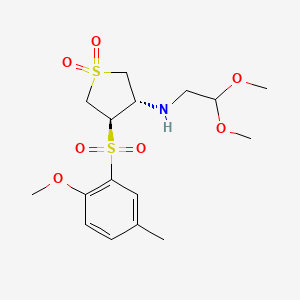
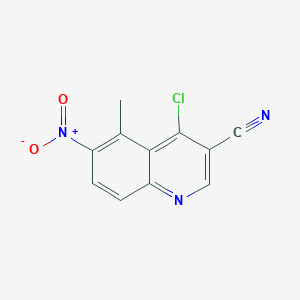

![3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine](/img/structure/B12620404.png)
![6-(3-Aminopropyl)-9-(1h-indol-2-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12620405.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-threonine](/img/structure/B12620416.png)
![2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine](/img/structure/B12620424.png)
![2-[(Octadec-9-enylamino)methyl]phenol](/img/structure/B12620429.png)
![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)
